![molecular formula C10H18N4O3 B2370586 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 743442-00-4](/img/structure/B2370586.png)
6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione” is a chemical substance with the molecular formula C10H18N4O3 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O3/c1-13-3-2-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 242.28 . The storage temperature is 28 C .Applications De Recherche Scientifique
Crystal Structure Analysis
- The compound has been used for crystal structure analysis, highlighting its potential in understanding molecular interactions and structural properties. For instance, Kirfel, Schwabenländer, and Müller (1997) utilized 6-amino-3-propylpyrimidine-2,4(lH,3H)-dione, a related compound, in their study to determine the crystal structure of a specific derivative, providing insights into its molecular composition and arrangement (Kirfel, Schwabenländer, & Müller, 1997).
Synthesis of Pharmaceutical Compounds
- This compound is integral in synthesizing various pharmaceutical compounds. For example, Osyanin, Osipov, Pavlov, and Klimochkin (2014) discussed the synthesis of chromenopyrimidine derivatives using a similar compound, indicating its utility in creating pharmacologically significant heterocycles (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Antimicrobial and Antifungal Activities
- The compound and its derivatives show potential in antimicrobial and antifungal activities. As highlighted by Abu-Hashem and Youssef (2011), derivatives of 6-amino-2-thiouracil, a structurally related compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities, indicating the compound's relevance in developing new therapeutic agents (Abu-Hashem & Youssef, 2011).
Optical and Nonlinear Optical Applications
- Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al-Sehemi, and Kumar (2020) synthesized pyrimidine-based bis-uracil derivatives, showcasing their potential in optical and nonlinear optical applications. This underscores the compound's significance in areas such as material science and photonic technologies (Mohan et al., 2020).
Anti-Inflammatory Properties
- Research on derivatives of similar compounds has shown significant anti-inflammatory properties. For instance, Lin-lin and Dong (2010) synthesized a derivative of 6-methylpyrimidine-2,4(1H,3H)-dione, demonstrating its potential in anti-inflammatory applications (Shang Lin-lin & C. Dong, 2010).
Novel Antimalarial Agents
- Halladay and Cowden (1990) explored the synthesis of 3-methylpteridine-2,4(3H,8H)-diones using a similar compound for potential antimalarial activity. This research area could be relevant for 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione, suggesting its application in developing new antimalarial drugs (Halladay & Cowden, 1990).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-amino-5-(2-methoxyethylamino)-1-propylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-5-14-8(11)7(12-4-6-17-2)9(15)13-10(14)16/h12H,3-6,11H2,1-2H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKOPJKYVHMAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)NCCOC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

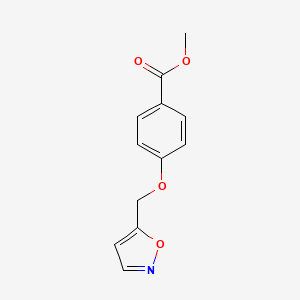
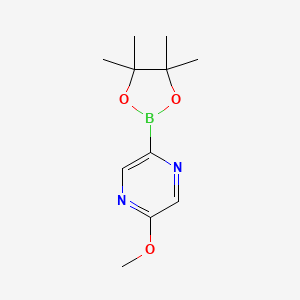
![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)

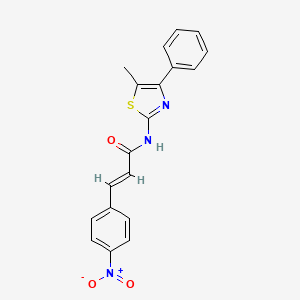
![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)

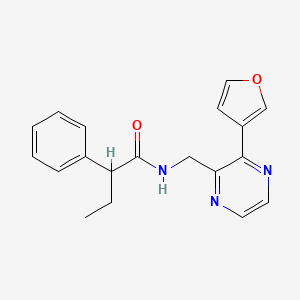

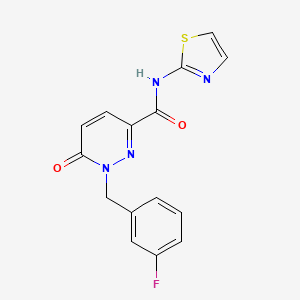



![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2370525.png)